REACTION_SMILES
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[Br:6][c:7]1[cH:8][c:9]([C:19](=[O:20])[O:21][CH3:22])[c:10]2[cH:11][cH:12][n:13]([CH:16]([CH3:17])[CH3:18])[c:14]2[cH:15]1.[Na+:24].[O:25]=[CH:26][N:27]([CH3:28])[CH3:29].[OH-:23].[OH2:30].[P:1]([Cl:2])([Cl:3])([Cl:4])=[O:5]>>[Br:6][c:7]1[cH:8][c:9]([C:19](=[O:20])[O:21][CH3:22])[c:10]2[c:11]([CH:26]=[O:25])[cH:12][n:13]([CH:16]([CH3:17])[CH3:18])[c:14]2[cH:15]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1cc(Br)cc2c1ccn2C(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=P(Cl)(Cl)Cl
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Name
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Type
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product
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Smiles
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COC(=O)c1cc(Br)cc2c1c(C=O)cn2C(C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |